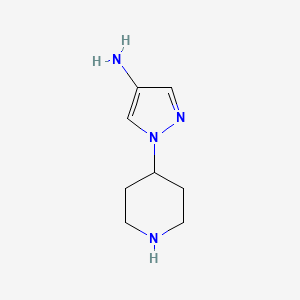

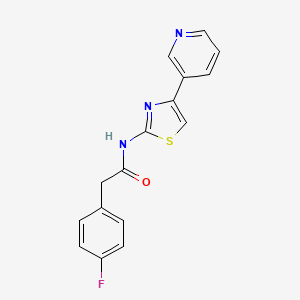

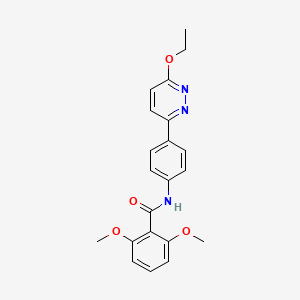

![molecular formula C15H13ClF3NO2 B2475697 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232770-19-2](/img/structure/B2475697.png)

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol” is a complex organic molecule. It contains a phenol group (an aromatic ring with a hydroxyl group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a chloro group (a chlorine atom), among other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring (phenol group) suggests that the compound may exhibit resonance, which could affect its chemical behavior . The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The phenol group might participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which might affect its behavior in biological systems . The phenol group could contribute to the compound’s acidity .Scientific Research Applications

- A study synthesized tridentate substituted salicylaldimines, including a methoxy-substituted compound, and analyzed their antibacterial and antioxidant activities. The methoxy-substituted compound exhibited the highest activities, indicating the potential of these compounds in medical applications (Oloyede-Akinsulere et al., 2018).

Antimicrobial Applications :

- Compounds related to "2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol" have been reported to exhibit antimicrobial activity against various microorganisms. This suggests their potential use in developing antimicrobial agents (Guna et al., 2015).

Chemical Synthesis and Characterization

Synthesis Techniques and Analysis :

- Studies have also focused on the synthesis techniques and chemical characterization of compounds structurally related to "this compound". Detailed analyses, including IR, NMR, mass spectral data, and elemental analysis, have been conducted to elucidate the structure and properties of these compounds (Bonacorso et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and tubulogenesis .

Mode of Action

Based on the structure and the known targets of similar compounds, it can be inferred that it may interact with its target protein (like vegfr-2) and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with vegfr-2, it could be involved in the regulation of angiogenesis and vascular permeability .

Result of Action

Based on the potential interaction with vegfr-2, it could potentially influence cellular processes such as cell proliferation, survival, and migration .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if the compound exhibits biological activity, it could be studied further for potential therapeutic uses . Alternatively, if the compound has unique chemical reactivity, it could be explored as a reagent or catalyst in chemical reactions .

properties

IUPAC Name |

2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-12-6-5-10(16)7-11(12)15(17,18)19/h2-7,20-21H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUJSVSJSVZAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

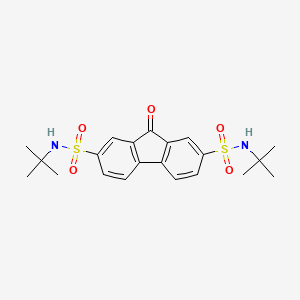

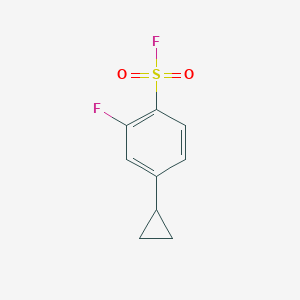

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

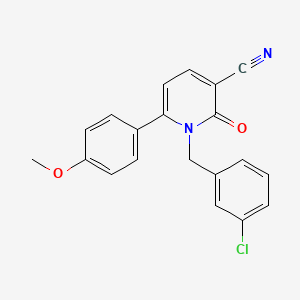

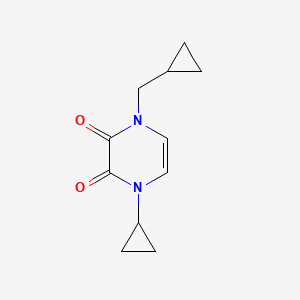

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

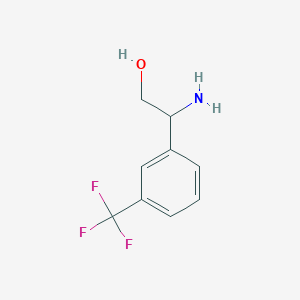

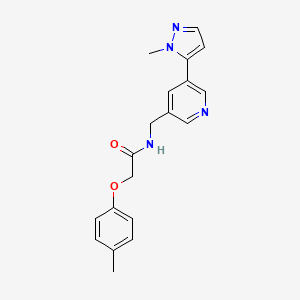

![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)

![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)